1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis[4-methyl-
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Overview
Description
1H-Imidazole, 1,1’-(1,2-dioxo-1,2-ethanediyl)bis[4-methyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole, 1,1’-(1,2-dioxo-1,2-ethanediyl)bis[4-methyl- typically involves the reaction of 4-methylimidazole with oxalyl chloride. This reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1H-Imidazole, 1,1’-(1,2-dioxo-1,2-ethanediyl)bis[4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1H-Imidazole, 1,1’-(1,2-dioxo-1,2-ethanediyl)bis[4-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 1H-Imidazole, 1,1’-(1,2-dioxo-1,2-ethanediyl)bis[4-methyl- exerts its effects involves interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazole, 1,1’-(1,2-dioxo-1,2-ethanediyl)bis[4-methyl- include other imidazole derivatives such as:
- 1H-Imidazole, 1,4-dimethyl-
- 1H-Imidazole, 1-methyl-
- 1H-Imidazole, 4-methyl-
Compared to these compounds, 1H-Imidazole, 1,1’-(1,2-dioxo-1,2-ethanediyl)bis[4-methyl- is unique due to the presence of the 1,2-dioxo-1,2-ethanediyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
685880-49-3 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1,2-bis(4-methylimidazol-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C10H10N4O2/c1-7-3-13(5-11-7)9(15)10(16)14-4-8(2)12-6-14/h3-6H,1-2H3 |
InChI Key |
YHJYGNIYPOURDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C(=O)C(=O)N2C=C(N=C2)C |
Origin of Product |
United States |
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